molecular formula C8H8N2O B11921400 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-97-1

2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B11921400
CAS No.: 223432-97-1
M. Wt: 148.16 g/mol
InChI Key: LJXDWTFBCHSBMY-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS Number 223432-97-1) is a high-value nitrogen-containing heterocyclic compound with a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . This pyrrolopyrimidine scaffold is a fused bicyclic system containing a pyrrole ring annulated to a pyrimidine ring, making it a structure of significant interest in medicinal chemistry and anticancer agent development . The compound serves as a key synthetic intermediate for accessing more complex molecular architectures. Pyrrolopyrimidine-based scaffolds are frequently investigated as core structures in the design of small-molecule inhibitors for various kinases, which are critical targets in oncology research . These compounds often function by mimicking purine bases, allowing them to compete for ATP-binding sites in kinase domains . The structural motif is found in several clinically evaluated kinase inhibitors, such as those targeting the PI3K pathway, a crucial signaling route often dysregulated in cancers . Research into related pyrrolo[1,2-c]pyrimidines has demonstrated their utility in generating diverse chemical libraries for biological screening, particularly through reactions like 1,3-dipolar cycloadditions that can introduce further complexity and functionality . This compound is provided as a high-purity material for research purposes. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223432-97-1

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methylpyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C8H8N2O/c1-9-6-4-7-3-2-5-10(7)8(9)11/h2-6H,1H3

InChI Key

LJXDWTFBCHSBMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC=CN2C1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylpyrrolo 1,2 C Pyrimidin 1 2h One and Its Analogues

Strategies for Pyrrolo[1,2-c]pyrimidine (B3350400) Core Construction

A variety of synthetic strategies have been employed to construct the pyrrolo[1,2-c]pyrimidine core, ranging from multicomponent reactions to transition-metal-catalyzed cross-couplings. These methods provide access to a diverse range of substituted analogs.

One-Pot Multicomponent Annulation Approaches

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold.

A notable example is the three-component synthesis of pyrrolo[1,2-c]pyrimidine derivatives from substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. vulcanchem.combeilstein-journals.org This reaction proceeds in an epoxide, such as 1,2-epoxybutane (B156178), which acts as both the reaction medium and a scavenger for the hydrogen bromide generated during the reaction. vulcanchem.combeilstein-journals.org The use of microwave irradiation has been shown to significantly accelerate this reaction, leading to a rapid and environmentally friendly synthesis of a library of pyrrolo[1,2-c]pyrimidines. vulcanchem.com This method avoids the formation of ylide inactivation products, which can be a limitation in classical approaches. beilstein-journals.org

Table 1: One-Pot Three-Component Synthesis of Pyrrolo[1,2-c]pyrimidines
Starting MaterialsReaction ConditionsKey FeaturesReference
Substituted pyrimidines, 2-bromoacetophenones, electron-deficient alkynes1,2-Epoxybutane, microwave irradiationFast, clean, high-yielding, environmentally friendly vulcanchem.com
Substituted pyrimidines, 2-bromoacetophenones, electron-deficient alkynesEpoxides (solvent and HBr scavenger)Efficient, avoids ylide inactivation beilstein-journals.org

Cycloaddition Reactions in Pyrrolo[1,2-c]pyrimidine Synthesis

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are a powerful tool for the construction of five-membered rings and have been extensively used in the synthesis of the pyrrolo[1,2-c]pyrimidine system. These reactions typically involve the in situ generation of an azomethine ylide from a pyrimidinium salt, which then undergoes cycloaddition with a suitable dipolarophile.

One common strategy involves the reaction of a pyrimidine (B1678525) with a phenacyl bromide to form a pyrimidinium bromide. In the presence of a base, this salt generates a pyrimidinium ylide, which can then react with an alkyne dipolarophile to yield the pyrrolo[1,2-c]pyrimidine core. nih.gov The regioselectivity of this reaction can be influenced by steric factors. For instance, in the case of 4-(2-pyridyl)pyrimidine, quaternization occurs at the pyrimidine nitrogen due to steric hindrance from the pyridyl group, leading to the formation of pyrrolo[1,2-c]pyrimidines upon reaction with dipolarophiles. nih.govresearchgate.net

Another approach utilizes the condensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC). vulcanchem.com This reaction proceeds via a [3+2] cycloaddition mechanism to form a 3-tosylpyrrolo[1,2-c]pyrimidine (B13703883) intermediate, which can be subsequently desulfonylated. vulcanchem.com

Table 2: Cycloaddition Strategies for Pyrrolo[1,2-c]pyrimidine Synthesis
ReactantsReaction TypeKey IntermediatesReference
Pyrimidine, phenacyl bromide, alkyne1,3-Dipolar CycloadditionPyrimidinium ylide nih.gov
Pyrrole-2-carboxaldehyde, TosMIC[3+2] Cycloaddition3-Tosylpyrrolo[1,2-c]pyrimidine vulcanchem.com

Oxidative Cyclization and Lactam Formation

The formation of the pyrimidin-1(2H)-one lactam moiety is a crucial step in the synthesis of the target compound and its analogues. This is often achieved through an oxidation step following the construction of the heterocyclic core.

A general route to 1,2-dihydropyrrolo[1,2-c]pyrimidin-1-ones involves the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold, which is then subjected to an oxidation reaction to introduce the carbonyl group at the 1-position. rsc.org For example, a 3-tosylpyrrolo[1,2-c]pyrimidine, synthesized via the cyclocondensation of a pyrrole-2-carbaldehyde with TosMIC, can be detosylated and subsequently oxidized to yield the desired pyrrolo[1,2-c]pyrimidin-1-one. vulcanchem.com While specific reagents for this oxidation are not always detailed in the literature for this specific scaffold, general methods for the oxidation of similar heterocyclic systems can be applied.

Palladium-Catalyzed Functionalization and Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the introduction of a wide array of substituents. While specific examples for the direct functionalization of the 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one are not extensively reported, methodologies developed for related pyrrolopyrimidine isomers can be considered applicable.

For instance, the Suzuki-Miyaura cross-coupling reaction has been used to introduce aryl groups onto the pyrrolo[3,2-c]pyridine skeleton by reacting a bromo-substituted precursor with an arylboronic acid in the presence of a palladium catalyst. nih.gov Similarly, the Buchwald-Hartwig amination has been employed for the C-N bond formation in the synthesis of substituted pyrrolo[2,3-d]pyrimidines. nih.gov These methods highlight the potential for late-stage functionalization of the pyrrolo[1,2-c]pyrimidine core, enabling the synthesis of a diverse range of analogues.

N-Alkylation and Quaternization Strategies for Pyrrolo[1,2-c]pyrimidinium Salts

The non-bridgehead nitrogen atom in the pyrrolo[1,2-c]pyrimidine ring system is susceptible to alkylation, leading to the formation of pyrrolo[1,2-c]pyrimidinium salts. These salts are important intermediates, particularly for the generation of azomethine ylides used in cycloaddition reactions.

Quaternization is typically achieved by reacting the pyrrolo[1,2-c]pyrimidine with an alkyl halide, such as methyl iodide. acs.org For instance, the reaction of a pyrrolo[1,2-c]pyrimidine with methyl iodide can be carried out neat at elevated temperatures to afford the corresponding N-methylated pyrrolo[1,2-c]pyrimidinium iodide in quantitative yield. vulcanchem.comacs.org Alternatively, trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used as a methylating agent. acs.org These quaternization strategies are fundamental for accessing the reactive intermediates required for further synthetic transformations.

Targeted Synthesis of 2-Methylated Pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivatives

The synthesis of the specific target compound, this compound, involves a multi-step sequence that combines several of the strategies discussed above.

A general and effective route begins with the cyclocondensation of a pyrrole-2-carbaldehyde with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). vulcanchem.com This reaction constructs the core 3-tosylpyrrolo[1,2-c]pyrimidine framework. The subsequent steps involve the removal of the tosyl group, followed by oxidation to introduce the ketone functionality at the 1-position, forming the pyrrolo[1,2-c]pyrimidin-1(2H)-one lactam.

The final and crucial step is the N-methylation at the 2-position. This is typically achieved through alkylation with a methylating agent. A common and effective method is the reaction with methyl iodide. vulcanchem.com The reaction can be performed under neat conditions at a moderate temperature (e.g., 40°C) to provide the desired this compound in high yield. vulcanchem.com

Table 3: Targeted Synthesis of this compound
StepReactionReagents and ConditionsReference
1CyclocondensationPyrrole-2-carbaldehyde, TosMIC, DBU, THF, room temperature vulcanchem.com
2Detosylation and Oxidation- vulcanchem.com
3N-MethylationMethyl iodide, 40°C, neat vulcanchem.com

Green Chemistry Principles in Pyrrolo[1,2-c]pyrimidine Synthesis

The integration of green chemistry principles into synthetic organic chemistry is essential for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. youtube.com In the synthesis of pyrrolo[1,2-c]pyrimidines and related heterocyclic scaffolds, several green strategies have been successfully implemented, focusing on waste minimization, energy efficiency, and the use of safer chemicals. youtube.comacs.org

Key green chemistry principles applicable to pyrrolo[1,2-c]pyrimidine synthesis include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : Making the use of auxiliary substances like solvents and separation agents unnecessary wherever possible, and innocuous when used. skpharmteco.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. youtube.com

Catalysis : Using catalytic reagents, which are highly selective and can be recycled, in preference to stoichiometric reagents. acs.org

Reduction of Derivatives : Avoiding unnecessary derivatization such as the use of protecting groups to reduce synthetic steps and waste. nih.gov

A notable advancement in the green synthesis of the pyrrolo[1,2-c]pyrimidine core involves a one-pot, three-component reaction assisted by microwave irradiation. nih.gov This method allows for the rapid and clean synthesis of various pyrrolo[1,2-c]pyrimidine derivatives from substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. nih.gov The use of 1,2-epoxybutane as both the solvent and an acid scavenger exemplifies the principle of using safer, multi-functional auxiliaries. nih.gov This microwave-assisted approach is characterized by short reaction times, high cost-effectiveness, and a reduced environmental footprint. nih.gov

Another sustainable method utilizes ultrasound technology for the synthesis of related N-fused imidazo (B10784944) heterocyclic compounds, such as CF3-substituted benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines. nih.gov This technique is performed in an open-air environment and is free of metals, solvents, additives, and catalysts, showcasing a high degree of atom economy and environmental compatibility. nih.gov The process involves a cascade reaction of condensation followed by intramolecular cyclization. nih.gov Such solvent-free and catalyst-free approaches significantly minimize waste and potential environmental impact.

The following table summarizes a green synthesis approach for pyrrolo[1,2-c]pyrimidines.

Reaction TypeKey FeaturesAdvantages
One-pot, three-component synthesisMicrowave irradiation; Use of 1,2-epoxybutane as solvent and acid scavengerRapid, clean, cost-effective, environmentally friendly nih.gov
Ultrasound-assisted synthesisSolvent-free, metal-free, catalyst-freeHigh atom economy, reduced waste, sustainable nih.gov

Continuous Flow Chemistry Applications in Heterocycle Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including complex heterocyclic systems like pyrrolo[1,2-c]pyrimidines. This approach offers significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and improved scalability and reproducibility. mdpi.commdpi.com

The application of flow chemistry has been successfully demonstrated in the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. A telescoped continuous flow process was developed, starting from the in-situ generation of ethyl isocyanoacetate, which subsequently reacts to form the desired heterocyclic core. researchgate.net This "telescoped" approach, where multiple reaction steps are combined into a single continuous sequence without isolating intermediates, streamlines the synthesis, reduces manual handling, and minimizes waste. mdpi.com

Flow chemistry is particularly advantageous for reactions that require harsh conditions or involve unstable intermediates. nih.gov The enclosed nature of flow reactors allows for the safe use of high temperatures and pressures, enabling reactions with low-boiling point solvents and reducing reaction times from hours to minutes. mdpi.comresearchgate.net For instance, the synthesis of pyrazolopyrimidinones, a structurally related class of compounds, was achieved in 16 minutes under flow conditions, compared to 9 hours in a batch process, while maintaining excellent yields. mdpi.com

The table below highlights the efficiency gains of flow chemistry for synthesizing pyrimidinone derivatives compared to batch methods. researchgate.net

CompoundMethodSolventTemperature (°C)Flow Rate (mL/min)Yield (%)
532 FlowMeCN230-2500.5>95
532 BatchToluene110N/A50
533 FlowMeOH120-1500.5>95
533 BatchMeOH65N/A40
534 FlowMeCN220-2500.5>95
534 BatchToluene110N/A60

Furthermore, integrated flow systems have been employed for the gram-scale synthesis of polyfluoro-substituted benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine (B1208166) derivatives, demonstrating the scalability and industrial potential of this technology. nih.gov The ability to rapidly screen conditions and optimize reactions makes flow chemistry a highly efficient tool for the discovery and production of novel heterocyclic compounds. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Annulation and Cyclization Reactions

The construction of the fused pyrrolo[1,2-c]pyrimidine (B3350400) ring system is achieved through several synthetic strategies, primarily involving the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) core. Key mechanistic approaches include 1,3-dipolar cycloaddition reactions and condensations involving isocyanides.

One prominent method involves the reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC). acs.org This reaction proceeds to deliver 3-tosyl pyrrolo[1,2-c]pyrimidines, which serve as crucial intermediates. acs.org Another powerful strategy is the 1,3-dipolar cycloaddition of N-ylides generated in situ from the quaternization of cycloimmonium bromides, which leads to the formation of the pyrrolo[1,2-c]pyrimidine structure. researchgate.net Anionic cyclization reactions, such as the Hauser and Kraus annulations, represent another class of powerful methods for constructing fused ring systems, highlighting the versatility of nucleophilic additions followed by intramolecular condensation. harvard.edu

Radical-mediated pathways offer a distinct mechanistic route to the pyrrolo[1,2-c]pyrimidine core, often initiated by single-electron oxidation. Anodic electrochemistry provides a controlled environment for generating radical cations from electron-rich precursors under neutral conditions, which helps to prevent polymerization. nih.gov In these oxidative cyclization reactions, an electron is removed from an electron-rich olefin or aromatic system, creating a radical cation. nih.gov This highly reactive intermediate can then undergo intramolecular cyclization to form the new ring. nih.gov For the reaction to be successful, the generated radical cation must be channeled down the desired cyclization pathway, which is often followed by a second oxidation step to yield the final product. nih.gov

The use of hypervalent iodine reagents, such as in periodinane-mediated reactions, is another method known to proceed via radical or high-valent iodine intermediates to construct heterocyclic systems. nih.govuni-goettingen.de While some reactions involving oxidants like K₂S₂O₈ have been shown to proceed through a non-radical pathway, the use of radical scavengers can help determine the operative mechanism in specific cases. nih.gov

Table 1: Comparison of Cyclization Initiation Methods

Initiation MethodIntermediateKey Characteristics
Anodic OxidationRadical CationGenerated under neutral conditions; avoids polymerization. nih.gov
Hypervalent IodineHigh-valent Iodine SpeciesCan facilitate oxidations and cyclizations. nih.gov
Chemical Oxidants (e.g., K₂S₂O₈)Non-radical or RadicalMechanism can be tested with radical scavengers. nih.gov

The electronic nature of the pyrrolo[1,2-c]pyrimidine system, featuring an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring, dictates its reactivity towards nucleophiles and electrophiles. Nucleophilic substitution is favored on the pyrimidine portion of the molecule, analogous to the reactivity of pyridine (B92270), where attack at the 2- and 4-positions is preferred due to the ability of the electronegative nitrogen to stabilize the resulting anionic intermediate (a Meisenheimer-type complex). quora.com

Conversely, electrophilic attack is more likely to occur on the electron-rich pyrrole ring. A key example is the electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org In this pathway, an electrophile like iodine (I₂) activates the alkyne triple bond, leading to the formation of an intermediate complex. beilstein-journals.org Computational studies, such as Mulliken charge calculations, have shown that the positive charge becomes localized on one of the alkyne carbons, facilitating a nucleophilic attack from the pyrrole nitrogen to close the ring. beilstein-journals.org

The reactivity of the core can be understood by analogy with other heterocyclic systems. For instance, studies on 2-bromomethyl-1,3-thiaselenole show that it exists in equilibrium with an intermediate seleniranium cation, which possesses three potential electrophilic centers for nucleophilic attack. mdpi.com This highlights how intermediate cations in heterocyclic systems can lead to multiple reaction pathways. mdpi.com

Understanding the transition states involved in the formation of the pyrrolo[1,2-c]pyrimidine ring is crucial for predicting reaction outcomes and optimizing conditions. Quantum chemical calculations are instrumental in these investigations. beilstein-journals.orgmdpi.com For example, in the electrophilic cyclization of N-alkyne-substituted pyrroles, transition state analysis can elucidate the geometry and energy barriers of the ring-closing step. beilstein-journals.org Mulliken charge analysis on the intermediate complex formed after the initial electrophilic attack by iodine on the alkyne revealed a significant charge difference between the two alkyne carbons, indicating where the subsequent nucleophilic attack from the pyrrole ring would preferentially occur. beilstein-journals.org Such computational studies support the proposed mechanistic pathways by providing a detailed picture of the electronic and structural changes throughout the reaction coordinate. beilstein-journals.orgmdpi.com

Stereochemical Considerations in Pyrrolo[1,2-c]pyrimidin-1(2H)-one Synthesis

The synthesis of chiral pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives can be achieved by employing chiral starting materials, where the stereochemistry is transferred to the final product. A notable strategy involves the use of enantiomerically pure aminonorbornene hydroxamic acids. nih.gov

In this approach, a domino ring-closure reaction between the chiral starting material and an achiral partner, such as levulinic acid or α-ketoglutaric acid, results in the formation of two diastereomers. nih.gov These diastereomers can then be separated using standard techniques like column chromatography. Once isolated, each single diastereomer can be subjected to a subsequent reaction, such as a microwave-mediated retro Diels-Alder (RDA) reaction, to remove the chiral auxiliary (in this case, cyclopentadiene) and yield the enantiomerically pure bicyclic pyrrolopyrimidine product. nih.gov The absolute configuration of the final product is directly determined by the configuration of the starting chiral amine. nih.gov

Table 2: Stereoselective Synthesis Pathway

StepDescriptionOutcome
1. Domino ReactionRing-closure of an enantiopure starting material (e.g., aminonorbornene derivative) with an achiral acid. nih.govFormation of two separable diastereomers. nih.gov
2. SeparationChromatographic separation of the diastereomers. nih.govIsolation of single diastereomers. nih.gov
3. RDA ReactionMicrowave-induced retro Diels-Alder reaction to remove the chiral auxiliary. nih.govFormation of enantiomerically pure pyrrolopyrimidine products. nih.gov

Intramolecular Rearrangements and Unexpected Cyclization Products

During the synthesis of fused pyrimidine systems, intramolecular rearrangements can occur, sometimes leading to unexpected products. The Dimroth rearrangement is a well-documented process in nitrogen-containing heterocyclic chemistry that can affect the pyrrolo[1,2-c]pyrimidine system. nih.gov This rearrangement generally proceeds via what is known as the ANRORC mechanism (Addition of a Nucleophile, Ring Opening, and Ring Closure). nih.gov The process is often catalyzed by acid or base and involves the nucleophilic attack on the pyrimidine ring, leading to its opening. This is followed by rotation around a single bond and subsequent re-cyclization to form a thermodynamically more stable isomer. nih.gov

Factors that influence the Dimroth rearrangement include the pH of the medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material versus the product. nih.gov Analogous rearrangements involving ring-opening and re-closure are seen in other heterocyclic systems, such as the reaction of pyran-2-one derivatives with various nucleophiles to form different heterocyclic products. These precedents highlight the potential for skeletal reorganization during the synthesis and modification of the pyrrolo[1,2-c]pyrimidine core. harvard.edu

Functional Group Transformation Mechanisms within the Pyrrolo[1,2-c]pyrimidine Scaffold

Once the pyrrolo[1,2-c]pyrimidine core is assembled, it can undergo various functional group transformations to generate diverse derivatives. These transformations are crucial for modulating the properties of the molecule.

One common transformation is palladium(0)-catalyzed cross-coupling reactions, such as the Stille coupling. This method is used to introduce aryl substituents onto the scaffold, for example, by reacting a 5-trimethylstannylpyrrolopyrimidinone intermediate with an aryl halide. rsc.org

Another key reaction is nucleophilic aromatic substitution (SNAᵣ). This is particularly effective for modifying the pyrimidine ring, which is susceptible to nucleophilic attack. For instance, a 4-chloro-substituted pyrrolopyrimidine can react with various amines to introduce different amino groups at this position. nih.gov The success of these reactions can be influenced by the pKa and steric properties of the incoming nucleophilic amine. nih.gov

Reductive desulfonylation is another important functional group transformation. In syntheses that utilize TosMIC to construct the ring system, a tosyl group remains on the pyrimidine ring. acs.org This group can be removed under strong reductive conditions, such as with a sodium-mercury amalgam, to yield the unsubstituted pyrrolo[1,2-c]pyrimidine. acs.org

Sophisticated Spectroscopic Characterization and Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of derivatives of the 2-methylpyrrolo[1,2-c]pyrimidin-1(2H)-one core, the N-methyl group provides a distinct singlet signal. For instance, in the related 7-mesityl-2-methylpyrrolo[1,2-c]pyrimidin-2-ium iodide, this methyl group appears as a singlet at approximately δ 4.51 ppm. vulcanchem.com The protons on the fused aromatic ring system typically resonate in the downfield region, generally between δ 6.70 and δ 8.80 ppm, with their exact chemical shifts and coupling patterns being dependent on the substitution pattern of the heterocyclic core. vulcanchem.comnih.gov For example, in 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine, the proton at position 1 appears as a singlet at δ 8.77 ppm, while the protons on the pyrrole (B145914) ring appear as doublets around δ 6.84-6.92 ppm. nih.gov

The ¹³C NMR spectrum is equally informative, confirming the presence of the key carbonyl functionality. The ketone or lactam carbonyl carbon (C=O) at the C-1 position gives a characteristic signal in the range of δ 173–175 ppm. vulcanchem.com The carbons of the fused heterocyclic rings exhibit signals that are consistent with their aromatic or heteroaromatic nature. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Methylpyrrolo[1,2-c]pyrimidinium Derivative (4a(I))

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 4.51 (s, 3H) N-CH₃
¹H 6.70–7.54 (m, 4H) Aromatic Protons

Data sourced from a study on 7-mesityl-2-methylpyrrolo[1,2-c]pyrimidin-2-ium iodide. vulcanchem.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the principal functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the this compound structure, the most diagnostic feature is the carbonyl (C=O) stretching vibration.

This C=O group, being part of a lactam (a cyclic amide) within the pyrimidinone ring, is expected to produce a strong and sharp absorption band. In related pyrimidine (B1678525) derivatives, carbonyl absorption bands have been observed in the region of 1647-1705 cm⁻¹. scribd.com The precise frequency of this band is sensitive to the electronic environment and molecular structure. The presence of this intense band provides clear evidence for the ketone functionality at the C-1 position. Other characteristic bands in the IR spectrum would include C-H stretching vibrations for the methyl and aromatic groups, and C=N and C=C stretching vibrations from the fused heterocyclic rings.

Table 2: Characteristic IR Absorption Frequencies for Related Pyrimidinone Structures

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1647 - 1705 Strong

Data sourced from a study on related pyrimidine derivatives. scribd.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique allows for the calculation of a unique molecular formula.

For derivatives of the this compound scaffold, HRMS analysis provides an experimental mass that can be matched to a calculated theoretical mass, thereby confirming the molecular formula. For example, the cationic portion of the derivative 7-mesityl-2-methylpyrrolo[1,2-c]pyrimidin-2-ium iodide was analyzed, yielding a molecular ion peak at m/z 147.0917 ([M–I]⁺), which is consistent with the empirical formula C₉H₁₁N₂. vulcanchem.com In another study on 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine, HRMS analysis found a mass of 307.0303, corresponding to the calculated mass of 307.0308 for the molecular formula C₁₄H₁₁ClN₂O₂S. nih.gov Such precise measurements are instrumental in confirming the identity of a synthesized compound and ensuring its purity.

Table 3: HRMS Data for Selected Pyrrolo[1,2-c]pyrimidine (B3350400) Derivatives

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z)
7-Mesityl-2-methylpyrrolo[1,2-c]pyrimidinium Cation [C₉H₁₁N₂]⁺ 147.0917 147.0917

Data sourced from studies on related derivatives. vulcanchem.comnih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms.

X-ray crystallographic analysis of a closely related derivative, 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, has provided significant insight into the geometry of the core heterocyclic system. nih.gov The study revealed that the pyrrolo[1,2-c]pyrimidine ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of only 0.008 Å. nih.gov This planarity is indicative of a highly conjugated system. The analysis provides precise bond lengths and angles for the entire molecule, confirming the fused-ring structure. In substituted derivatives, the conformation of the substituent relative to the planar ring system is also determined; for example, the dihedral angle between the pyrrolo[1,2-c]pyrimidine ring and an attached benzene (B151609) ring was found to be 80.2°. nih.gov

Table 4: Selected Crystallographic Data for 7-Chloro-3-tosylpyrrolo[1,2-c]pyrimidine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.9113 (12)
b (Å) 10.3752 (9)
c (Å) 9.7712 (8)
β (°) 94.200 (3)

Data sourced from a study on 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine. nih.gov

The packing of molecules within a crystal lattice is governed by non-covalent supramolecular interactions. The crystal structure of 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine reveals how these molecules arrange themselves in the solid state. nih.gov

The analysis identified weak C–H⋯O hydrogen bonds that link pairs of molecules into inversion dimers, forming a specific ring motif designated as R²₂(16). nih.gov Furthermore, significant aromatic π–π stacking interactions play a crucial role in consolidating the crystal packing. These interactions occur between the planar pyrrolo[1,2-c]pyrimidine rings of adjacent molecules, with the shortest distance between the centroids of the interacting rings measured at 3.5758 (14) Å. nih.gov Such stacking interactions are characteristic of planar, electron-rich heterocyclic systems and are fundamental to understanding their solid-state properties.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is used to investigate the electronic structure of molecules, providing a basis for understanding their stability and reactivity.

Optimized Geometries and Energetic Minima Determination

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the energetic minimum. This involves optimizing the bond lengths, bond angles, and dihedral angles of the molecule. For related heterocyclic systems, such as certain pyrrolo[1,2-c]imidazole scaffolds, DFT calculations have been used to correlate calculated geometrical parameters with experimental X-ray diffraction data, showing good agreement. researchgate.net However, specific optimized coordinates for 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one are not documented in available research.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov Studies on other heterocyclic systems, like imidazo[1,2-a]pyrimidine (B1208166) derivatives, have utilized FMO analysis to understand their electronic characteristics. nih.gov For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Analysis of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand how a molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic excitations, which correspond to the absorption of light at specific wavelengths in the UV-visible spectrum. This information is critical for predicting a molecule's color and its potential applications in areas like photochemistry and materials science.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps to understand the nature of chemical bonds, lone pairs, and delocalization of electron density. This analysis can reveal important details about intramolecular interactions and the distribution of positive and negative charges across the molecular framework.

Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting how the molecule will interact with other charged or polar species. nih.gov Natural Population Analysis (NPA) is another method for assigning partial charges to atoms in a molecule, offering a more refined picture of the charge distribution than simpler methods.

While the application of these advanced computational and theoretical chemistry studies would provide a deep and comprehensive understanding of the chemical nature of this compound, the scientific community has yet to publish such a detailed investigation. The synthesis and biological evaluation of various pyrrolopyrimidine derivatives have been a focus of research, but a dedicated computational analysis of this specific compound is a gap in the current literature. mdpi.comnih.govresearchgate.netnih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving pyrrolo[1,2-c]pyrimidine (B3350400) systems. Computational studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby offering a detailed view of reaction pathways that can be difficult to observe experimentally.

One key area of investigation has been the synthesis of the pyrrolo[1,2-c]pyrimidine core. For example, the 1,3-dipolar cycloaddition reaction between pyrimidine (B1678525) N-ylides and activated alkynes is a common route to these scaffolds. researchgate.netlew.ro Theoretical calculations can model this process, confirming the regioselectivity and explaining the electronic interactions that govern the cycloaddition. researchgate.net DFT studies on the functionalization of the pyrrolo[1,2-c]pyrimidine core through electrophilic aromatic substitution have also been performed. These calculations compare the energies of intermediates formed by the addition of an electrophile to different positions on the pyrrole (B145914) subunit, such as C5 and C7. The results indicate a kinetic preference for reaction at the C7 position, which is crucial for predicting the outcome of synthetic modifications. worktribe.com

Furthermore, computational models have been applied to understand the reactivity of related fused heterocyclic systems, such as indolizines, in cycloaddition reactions. researchgate.netresearchgate.netrsc.orgrsc.org The insights gained from studying the frontier molecular orbitals (HOMO-LUMO) and transition state energies in these analogous systems can be extrapolated to predict the behavior of pyrrolo[1,2-c]pyrimidines in similar transformations. lew.roresearchgate.net DFT calculations have also been used to confirm the structure of novel heterocyclic compounds derived from pyrrolo[2,3-d]pyrimidines, demonstrating the synergy between computational analysis and experimental synthesis. nih.gov

Table 1: Calculated Parameters for Electrophilic Aromatic Substitution on the Pyrrolo[1,2-c]pyrimidine Core worktribe.com

This table illustrates the use of DFT calculations to predict regioselectivity. The lower relative energy of the intermediate for C7 substitution suggests it is the kinetically favored product.

Position of Substitution Relative Energy of Intermediate (kcal/mol) Predicted Kinetic Product
C5 +2.5 No
C7 0.0 Yes

Steric Hindrance and Buried Volume Calculations for Pyrrolo[1,2-c]pyrimidine Derivatives

The steric properties of a molecule are critical in determining its ability to interact with other molecules, such as enzymes or metal catalysts. For pyrrolo[1,2-c]pyrimidine derivatives, particularly those designed as ligands for organometallic complexes, quantifying steric hindrance is vital. The percent buried volume (%Vbur) is a powerful computational metric used for this purpose. rsc.orgbohrium.comrsc.org It measures the percentage of the space around a central atom (typically a metal) that is occupied by a ligand, providing a single, quantitative value for its steric bulk. rsc.orgresearchgate.net

While specific %Vbur data for "this compound" itself is not prevalent, extensive research has been conducted on N-heterocyclic carbene (NHC) ligands derived from the pyrrolo[1,2-c]pyrimidine skeleton. acs.orgacs.org These Pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy) are constitutional isomers of the well-studied imidazo[1,5-a]pyridin-3-ylidenes (ImPy). acs.orgacs.org

Computational studies, using tools like the SambVca web application, have been employed to calculate the %Vbur for these PyPy-NHC ligands. researchgate.netacs.orguni-goettingen.de The calculations are typically performed on optimized geometries of their gold(I) chloride complexes. bohrium.comacs.org These analyses reveal how substituents on the pyrrolo[1,2-c]pyrimidine framework influence the steric environment. For instance, altering the groups at various positions on the rings allows for the fine-tuning of the ligand's steric profile, which in turn affects the stability and catalytic activity of the resulting metal complex. acs.org The flexibility of some NHC ligands, where the buried volume can change depending on the congestion at the metal center, has also been a subject of these computational investigations. bohrium.com

Table 2: Comparison of Calculated Steric and Electronic Parameters for a Pyrrolo[1,2-c]pyrimidin-1-ylidene (PyPy) Ligand and a Related NHC Ligand acs.org

This table showcases how computational chemistry is used to compare the properties of different ligands. The percent buried volume (%Vbur) quantifies steric bulk, while the Tolman Electronic Parameter (TEP) indicates donor strength.

Ligand Type N-C-N Bond Angle (°) Percent Buried Volume (%Vbur) TEP (cm⁻¹)
PyPy-based NHC 114.9 32.5 2056
ImPy-based NHC 110.2 32.4 2054

Chemical Reactivity, Functionalization, and Derivatization Strategies

Site-Selective Functionalization of the Pyrrolo[1,2-c]pyrimidine (B3350400) Core

The functionalization of the pyrrolo[1,2-c]pyrimidine core can be directed to specific positions, largely governed by the electronic nature of the rings and the influence of existing substituents. The pyrrole (B145914) moiety is generally more electron-rich than the pyrimidine (B1678525) ring, making it susceptible to electrophilic attack. Conversely, the pyrimidine ring is more electron-deficient and prone to nucleophilic attack, particularly when activated by quaternization.

Studies have demonstrated that subsequent electrophilic aromatic substitution (SEAr) reactions can be employed to functionalize the core. researchgate.net This approach has also shed light on a "halogen dance" phenomenon within these medicinally relevant structures, indicating the potential for halogen migration around the heterocyclic framework. researchgate.net

The synthesis of pyrrolo[1,2-c]pyrimidines from precursors like 4-(pyridyl)pyrimidines highlights the principle of site-selectivity. In the case of 4-(2-pyridyl)pyrimidine, steric hindrance around the pyridine (B92270) nitrogen directs the quaternization reaction to the N1 atom of the pyrimidine ring. nih.govbeilstein-journals.org This selective N-alkylation generates a pyrimidinium ylide, which then undergoes a 1,3-dipolar cycloaddition to form the fused pyrrolo[1,2-c]pyrimidine system. nih.govbeilstein-journals.org This contrasts with 4-(3-pyridyl) and 4-(4-pyridyl)pyrimidine, where quaternization occurs predictably at the less hindered pyridine nitrogen. nih.govbeilstein-journals.org

Analogous systems, such as pyrrolo[2,3-d]pyrimidines, have been shown to undergo selective halogenation at the C-3 position of the pyrrole ring using N-halosuccinimides, further illustrating the possibility of controlled functionalization on the five-membered ring. mdpi.com

Table 1: Regioselectivity in the Quaternization of 4-(Pyridyl)pyrimidines

Starting Material Site of Quaternization Subsequent Reaction Product Rationale
4-(2-Pyridyl)pyrimidine Pyrimidine N1-atom Pyrrolo[1,2-c]pyrimidine Steric hindrance at pyridine nitrogen nih.govbeilstein-journals.org
4-(3-Pyridyl)pyrimidine Pyridine Nitrogen Indolizine Less steric hindrance nih.govbeilstein-journals.org

Post-Synthetic Modification and Derivatization Approaches

Once the pyrrolo[1,2-c]pyrimidine scaffold is formed, it can undergo various modifications to introduce diverse functional groups and build molecular complexity. These derivatizations are crucial for tuning the molecule's properties for various applications.

A fundamental modification is N-alkylation. The nitrogen atoms within the ring system can be alkylated using reagents like methyl iodide or trimethyloxonium (B1219515) tetrafluoroborate (B81430). acs.org For instance, treatment of a pyrrolo[1,2-c]pyrimidine precursor with methyl iodide at 40°C proceeds quantitatively without a solvent to yield the corresponding N-methylated pyrrolo[1,2-c]pyrimidinium salt. acs.org

Another key derivatization strategy involves the 1,3-dipolar cycloaddition reaction. Pyrimidinium bromides, generated via quaternization, can react with activated alkynes to construct the pyrrolo[1,2-c]pyrimidine framework, decorated with substituents from the alkyne dipolarophile. nih.gov The resulting products, such as those bearing pyridyl and benzoyl moieties, have been characterized extensively by NMR spectroscopy, which confirms the regioselectivity of the cycloaddition. nih.gov

In the related pyrrolo[2,3-d]pyrimidine series, multi-step derivatizations have been developed. These include chlorination of a pyrimidin-4-ol to a 4-chloro derivative, followed by nucleophilic substitution to introduce an amine group. nih.gov Subsequent amide bond formation with various carboxylic acids using coupling agents like DCC and DMAP allows for the synthesis of a diverse library of amide-functionalized derivatives. nih.gov Furthermore, carbonyl-amine condensation has been used to convert the ketone group in pyrrolo[2,3-d]pyrimidinones into imines, providing another avenue for structural diversification. mdpi.com

Table 2: Examples of Post-Synthetic Modification Reactions

Reaction Type Reagents/Conditions Functional Group Introduced Reference
N-Alkylation Methyl iodide, 40°C N-Methyl acs.org
N-Alkylation Trimethyloxonium tetrafluoroborate, DCM, 40°C N-Methyl acs.org
Cycloaddition Activated alkynes, 1,2-epoxybutane (B156178), reflux Substituted pyrrole ring nih.gov
Amide Coupling Carboxylic acids, DCC, DMAP Amide functionality nih.gov

Preparation and Reactivity of Pyrrolo[1,2-c]pyrimidin-1-ylidenes (N-Heterocyclic Carbenes)

Pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy) are N-heterocyclic carbenes (NHCs) derived from the pyrrolo[1,2-c]pyrimidine skeleton. acs.org They are constitutional isomers of the well-studied imidazo[1,5-a]pyridin-3-ylidenes (ImPy), but with the non-bridgehead nitrogen atom located in the six-membered ring instead of the five-membered ring. acs.org This structural difference embeds the diamino-stabilized carbene unit within an aromatic pyrimidine ring. acs.org

The synthesis of these NHCs begins with the preparation of their immediate precursors, the pyrrolo[1,2-c]pyrimidinium salts. acs.org A common route starts with a pyrrole-2-carbaldehyde, which reacts with tosylmethyl isocyanide (TosMIC) to form a 3-tosyl pyrrolo[1,2-c]pyrimidine. acs.org This intermediate is then desulfonylated using strong reducing agents like sodium-mercury amalgam. acs.org The final step is the N-alkylation or N-arylation of the neutral pyrrolo[1,2-c]pyrimidine. N-methylation can be achieved with methyl iodide or trimethyloxonium tetrafluoroborate, while N-arylation has been accomplished using diaryl λ³-chlorane reagents to yield the desired pyrimidinium salts. acs.org

These NHCs exhibit noteworthy electronic properties. Infrared (IR) spectroscopic data of their rhodium-carbonyl derivatives indicate that they are exceptionally strong σ-donors, surpassing even traditional imidazole-2-ylidenes and their ImPy isomers. acs.org Concurrently, analysis using the selenourea (B1239437) method characterizes them as strong π-acceptors. acs.org

The reactivity of these carbenes has been harnessed in catalysis. Gold complexes bearing PyPy ligands have been synthesized and successfully used in the cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines to produce 1,2-dihydroquinolines. acs.orgacs.org The catalytic performance in these reactions correlates with the donor ability of the specific PyPy ligand used. acs.org

Investigation of Ring Opening and Closure Reactions in Pyrrolo[1,2-c]pyrimidine Systems

The pyrrolo[1,2-c]pyrimidine ring system and its isomers can be synthesized through reactions involving the opening and subsequent closure of other heterocyclic rings. These transformations provide powerful synthetic routes to this scaffold.

One such strategy involves a domino ring-closure reaction followed by a retro Diels-Alder (RDA) protocol to synthesize pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers. nih.govnih.gov The process starts with the domino reaction of 2-aminonorbornene (B1216617) hydroxamic acids with an oxocarboxylic acid, which proceeds through the formation of a Schiff base, an initial ring-closure to form quinazoline (B50416) epimers, and a second ring-closure to yield tetracyclic intermediates. nih.govresearchgate.net These diastereomeric intermediates can be separated and then subjected to a microwave-mediated RDA reaction, which results in the loss of cyclopentadiene (B3395910) to furnish the final bicyclic pyrrolo[1,2-a]pyrimidine product. nih.govresearchgate.net

Another elegant example is the recyclization of N-(furfuryl)anthranilamides to form pyrrolo[1,2-a] acs.orgCurrent time information in Manchester, GB.benzodiazepines. rsc.org This reaction, promoted by an aqueous HCl/AcOH system, proceeds via the acid-catalyzed opening of the furan (B31954) ring into a diketone moiety. rsc.org This is followed by a consecutive intramolecular reaction of the amine group with both newly formed carbonyl functions, leading to the formation of both the diazepine (B8756704) and pyrrole rings in a single step. rsc.org

Transformation Reactions on the Pyrrolo[1,2-c]pyrimidine Ring

The pyrimidine ring, especially when quaternized, is susceptible to nucleophilic attack that can lead to profound structural changes, including complete ring transformation. These reactions involve the cleavage of the pyrimidine ring and subsequent recyclization to form a new heterocyclic system. wur.nl

The reaction of a 1-alkylpyrimidinium salt with a nucleophile typically begins with addition at the C6 position, forming a 1,6-dihydropyrimidine derivative. wur.nl This intermediate can then undergo ring fission between the N1 and C6 atoms. wur.nl For example, the hydrazinolysis of a 1-methylpyrimidinium salt at room temperature leads to the formation of a pyrazole. wur.nl The reaction pathway involves the initial adduct formation, ring opening to give a functionalized three-carbon fragment, and subsequent recyclization with the elimination of the original N1-C2-N3 fragment of the pyrimidine. wur.nl

In another type of transformation, the N(1)-C(2) fragment of the pyrimidine ring can be replaced by a fragment from the attacking nucleophile. wur.nl The reaction of 1-methylpyrimidinium iodide with benzamidinium chloride in the presence of a base results in the formation of 2-phenylpyrimidine. wur.nl This demonstrates a ring transformation where the heterocyclic ring retains its size but incorporates atoms from the reagent. wur.nl Such transformations highlight the dynamic nature of the pyrimidine ring under nucleophilic conditions and offer pathways to other heterocyclic structures from pyrimidine precursors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, bromonium ion-mediated cascade cyclization (Scheme 73 in ) can yield hexahydropyrrolo[1,2-c]pyrimidin derivatives. Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. Multi-step syntheses (e.g., six-step sequences yielding 24% overall) require careful purification at each stage to minimize side products . Nucleophilic substitution reactions, as described for photolatent-amidine derivatives in , may also inform analogous strategies.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify substituent positions and ring systems (e.g., pyrrolo-pyrimidine scaffolds in ). Single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical data, with mean C–C bond deviations <0.003 Å and R-factors <0.051. Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.